molecular formula C14H7F4N B12072183 [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- CAS No. 1261602-04-3

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-

Katalognummer: B12072183
CAS-Nummer: 1261602-04-3
Molekulargewicht: 265.20 g/mol
InChI-Schlüssel: FGEHXCVWBNAUTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 3’-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the carbonitrile, fluorine, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is investigated for its potential therapeutic properties. Researchers explore its effects on various biological pathways and its potential as a treatment for certain diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1,1’-Biphenyl]-3-carbonitrile: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.

    [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-: Contains a fluorine atom but lacks the trifluoromethyl group.

    [1,1’-Biphenyl]-3-carbonitrile, 3’-(trifluoromethyl)-: Contains a trifluoromethyl group but lacks the fluorine atom.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity. These features make it distinct from similar compounds and valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1261602-04-3

Molekularformel

C14H7F4N

Molekulargewicht

265.20 g/mol

IUPAC-Name

4-fluoro-3-[3-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H7F4N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H

InChI-Schlüssel

FGEHXCVWBNAUTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.